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molecular formula C9H16O4 B8751969 3-methoxycarbonyl-5-methylhexanoic acid

3-methoxycarbonyl-5-methylhexanoic acid

Cat. No. B8751969
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-UHFFFAOYSA-N
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Patent
US07132449B2

Procedure details

A solution of lithium hydroxide monohydrate (26 mg, 0.61 mmol) in water (250 μl) was added to a stirred solution of (2R) 2-isobutylsuccinic acid 1-methyl ester (100 mg, 0.53 mmol) in 1,4-dioxane (500 μl). The mixture was stirred for 2 hours then lithium hydroxide monohydrate (26 mg, 0.61 mmol) was added and stirring continued for 24 hours. The majority of solvents were removed by distillation in vacuo then the residue was dissolved in water (5 ml) and acidified using hydrochloric acid (1M) to pH=1. The product was extracted into dichloromethane (5×5 ml), dried (Na2SO4) and the solvent removed in vacuo to obtain (2R) 2-isobutylsuccinic acid (49 mg, 53%) as a solid. HPLC-MS (single UV peak with Rt=6.223 mins, 197.1 [M+Na]+).
Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
250 μL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:16])[CH:7]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:8][C:9]([OH:11])=[O:10]>O.O1CCOCC1>[CH2:12]([CH:7]([CH2:8][C:9]([OH:11])=[O:10])[C:6]([OH:16])=[O:5])[CH:13]([CH3:15])[CH3:14] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mg
Type
reactant
Smiles
COC(C(CC(=O)O)CC(C)C)=O
Name
Quantity
250 μL
Type
solvent
Smiles
O
Name
Quantity
500 μL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
26 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The majority of solvents were removed by distillation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (5 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (5×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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